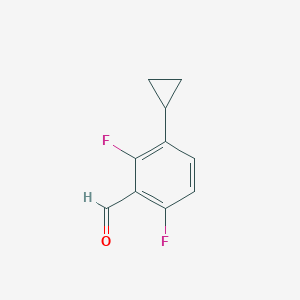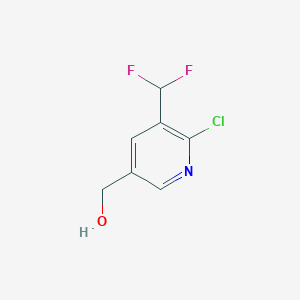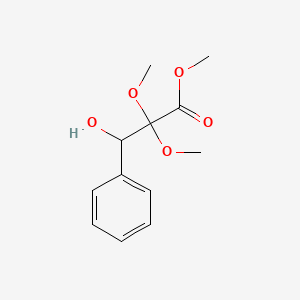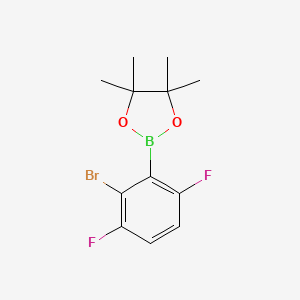
2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a bromo-difluorophenyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-3,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or water.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Coupling Products: Biaryl or styrene derivatives.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds with boron-containing motifs.
Industry:
Material Science: Employed in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily based on its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
- 2-(2-Bromo-3,6-difluorophenyl)boronic acid
- 2-(2-Bromo-3,6-difluorophenyl)acetic acid
- 2-(2-Bromo-3,6-difluorophenyl)acetonitrile
Comparison:
- 2-(2-Bromo-3,6-difluorophenyl)boronic acid: Similar in structure but lacks the dioxaborolane ring, making it less stable in certain reactions.
- 2-(2-Bromo-3,6-difluorophenyl)acetic acid: Contains an acetic acid group, which imparts different reactivity and solubility properties.
- 2-(2-Bromo-3,6-difluorophenyl)acetonitrile: Contains a nitrile group, which affects its reactivity and potential applications.
The uniqueness of 2-(2-Bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its dioxaborolane ring, which provides enhanced stability and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H14BBrF2O2 |
|---|---|
Peso molecular |
318.95 g/mol |
Nombre IUPAC |
2-(2-bromo-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6H,1-4H3 |
Clave InChI |
ZRDURJVWDOEOHR-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


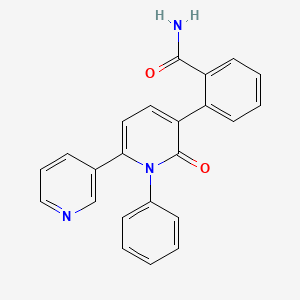
![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
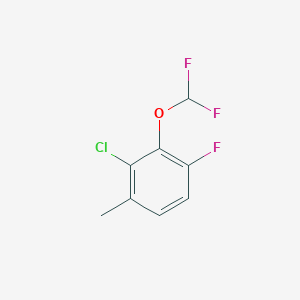
![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)

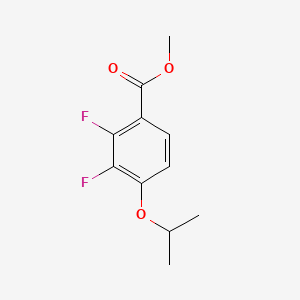
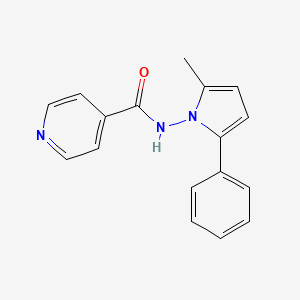

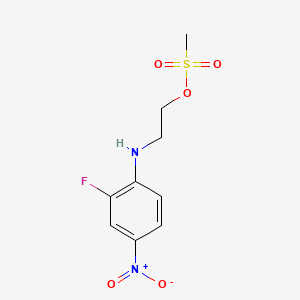
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
